![molecular formula C19H18N4O3 B13496300 1-[3-(5-amino-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B13496300.png)
1-[3-(5-amino-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(5-amino-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that features both indole and quinazoline moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Quinazoline derivatives are also significant in medicinal chemistry due to their pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(5-amino-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Formation of the Quinazoline Moiety: Quinazoline derivatives can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Coupling of Indole and Quinazoline Moieties: The final step involves coupling the indole and quinazoline moieties through a condensation reaction, often using a suitable linker such as a propyl group.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis machines, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[3-(5-amino-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions:
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings using halogens or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[3-(5-amino-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(5-amino-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib.
Uniqueness
1-[3-(5-amino-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its combined indole and quinazoline moieties, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C19H18N4O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-[3-(5-amino-2,3-dihydroindol-1-yl)-3-oxopropyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C19H18N4O3/c20-13-5-6-15-12(11-13)7-9-22(15)17(24)8-10-23-16-4-2-1-3-14(16)18(25)21-19(23)26/h1-6,11H,7-10,20H2,(H,21,25,26) |
InChI Key |
FQYQYABFPJVSEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)N)C(=O)CCN3C4=CC=CC=C4C(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


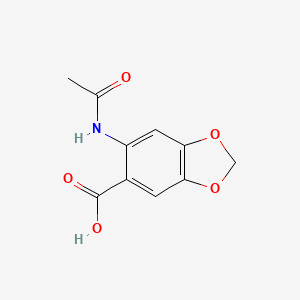
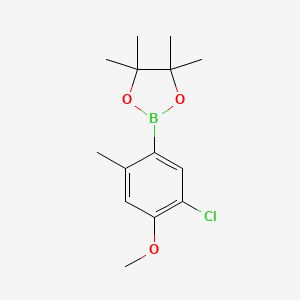
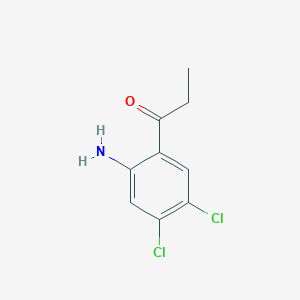
amino}-4-phenylbutanoic acid](/img/structure/B13496234.png)
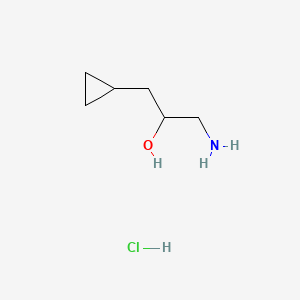
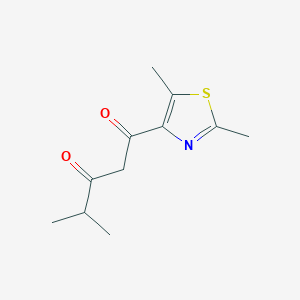
![(2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride](/img/structure/B13496264.png)
![tert-butyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13496270.png)

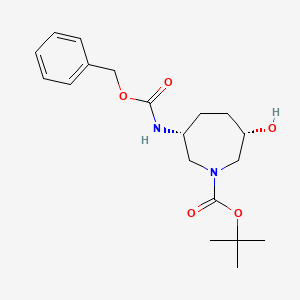
![(1R,2S,4S)-2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13496285.png)
![(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B13496287.png)
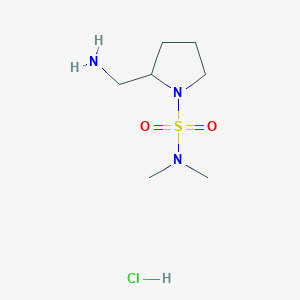
![tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, Mixture of diastereomers](/img/structure/B13496297.png)
